Phosphorus pentabromide

Catalog No.
S1941459
CAS No.
7789-69-7
M.F
PBr5
Br5P
M. Wt
430.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus pentabromide

CAS Number

7789-69-7

Product Name

Phosphorus pentabromide

IUPAC Name

pentabromo-λ5-phosphane

Molecular Formula

PBr5
Br5P

Molecular Weight

430.49 g/mol

InChI

InChI=1S/Br5P/c1-6(2,3,4)5

InChI Key

QRKVRHZNLKTPGF-UHFFFAOYSA-N

SMILES

P(Br)(Br)(Br)(Br)Br

Canonical SMILES

P(Br)(Br)(Br)(Br)Br

Powerful Brominating Agent

One of the primary uses of phosphorus pentabromide is as a brominating agent in organic synthesis []. It readily replaces other functional groups, particularly hydroxyl (OH) and carbonyl (C=O), with bromine (Br) atoms. This allows for the creation of brominated organic molecules, which are crucial building blocks for various pharmaceuticals, agrochemicals, and advanced materials [].

Here's an example of a bromination reaction using PBr5:

ROH + PBr5 -> RBr + POBr3 + HBr (R represents an organic group)

This reaction converts an alcohol (ROH) into a bromoalkane (RBr) with the release of phosphorus oxybromide (POBr3) and hydrogen bromide (HBr) [].

Catalyst for Organic Reactions

Beyond its direct brominating ability, phosphorus pentabromide can also act as a Lewis acid catalyst in various organic reactions []. Lewis acids accept electron pairs from other molecules, influencing their reactivity. PBr5 can promote reactions like Friedel-Crafts acylation and alkylation, which are essential for constructing complex organic molecules [].

Example

Friedel-Crafts acylation with PBr5 catalyst:

ArH + RCOCH3 (in presence of PBr5) -> ArCOR + CH4 (Ar represents an aromatic ring, RCOCH3 is an acyl chloride)

This reaction attaches an acyl group (RCO) from the acyl chloride (RCOCH3) to the aromatic ring (ArH) to form a ketone (ArCOR) with the release of methane (CH4) [].

Research in Flame Retardants

While not a primary research application, it's worth noting that the understanding of phosphorus pentabromide's properties contributes to research on flame retardants []. Its ability to react with combustible materials can inspire the development of new fire-resistant materials.

Note

Due to safety concerns and environmental regulations, the use of phosphorus pentabromide in commercial flame retardants is being phased out in favor of alternatives [].

Phosphorus pentabromide is a highly reactive and unstable compound with the chemical formula PBr5\text{PBr}_5. It appears as a yellow crystalline solid and has a molar mass of approximately 430.49 g/mol. In its solid state, phosphorus pentabromide exists as [PBr4]+[Br][\text{PBr}_4]^+[\text{Br}^-], but in the vapor phase, it dissociates into phosphorus tribromide and bromine (PBr3+Br2\text{PBr}_3+\text{Br}_2) . This compound is known for its strong corrosive properties, particularly towards skin and eyes, and it readily hydrolyzes in water to form hydrobromic acid and phosphoric acid .

PBr5 is a highly toxic and corrosive compound. It poses significant hazards due to the following properties:

  • Toxicity: Inhalation, ingestion, or skin contact with PBr5 can cause severe irritation and burns to the eyes, skin, and respiratory tract. Exposure can lead to coughing, difficulty breathing, and pulmonary edema.
  • Corrosivity: Reacts violently with water, releasing toxic and corrosive fumes. Contact with skin or eyes can cause severe burns.
  • Reactivity: Decomposes upon heating, releasing toxic fumes of bromine and phosphorus oxides.

  • Hydrolysis: When exposed to water, phosphorus pentabromide reacts vigorously, producing hydrobromic acid and phosphoric acid:
    PBr5+H2OHBr+H3PO4\text{PBr}_5+\text{H}_2\text{O}\rightarrow \text{HBr}+\text{H}_3\text{PO}_4
  • Decomposition: Upon heating above 100 °C, it decomposes into phosphorus tribromide and bromine:
    PBr5PBr3+Br2\text{PBr}_5\rightarrow \text{PBr}_3+\text{Br}_2
  • Formation of Phosphorus Heptabromide: With excess bromine or under specific conditions (e.g., low temperature), phosphorus pentabromide can convert to phosphorus heptabromide:
    PBr5+Br2[PBr4]+[Br3]\text{PBr}_5+\text{Br}_2\rightarrow [\text{PBr}_4]^+[\text{Br}_3]^-

These reactions highlight its role as a brominating agent in organic synthesis .

Phosphorus pentabromide can be synthesized through several methods:

  • Direct Reaction: By reacting phosphorus tribromide with bromine in equimolar amounts at room temperature:
    PBr3+Br2PBr5\text{PBr}_3+\text{Br}_2\rightarrow \text{PBr}_5
  • From Phosphorus Trichloride: Phosphorus trichloride can be brominated to yield phosphorus pentabromide, although this method is less common.
  • Separation from Phosphorus Tribromide: It can also be isolated during the synthesis of phosphorus tribromide by removing excess bromine under vacuum conditions .

Phosphorus pentabromide is primarily used in organic chemistry for:

  • Bromination Reactions: Converting carboxylic acids to acyl bromides.
  • Synthesis of Organophosphorus Compounds: It serves as a reagent for various synthetic pathways involving phosphorus compounds.

Due to its hazardous nature, its use is generally limited to controlled laboratory environments .

Studies on the interactions of phosphorus pentabromide have shown that it reacts violently with water and moisture, producing corrosive gases. Its interactions with organic solvents like carbon disulfide result in the formation of colored solutions, indicating its reactivity with different substrates

Phosphorus pentabromide shares similarities with several other phosphorus halides. Here are some comparable compounds:

CompoundFormulaProperties/Uses
Phosphorus tribromidePBr3\text{PBr}_3Less reactive than PBr5\text{PBr}_5; used in organic synthesis.
Phosphorus trichloridePCl3\text{PCl}_3Used as a chlorinating agent; less hazardous than PBr5\text{PBr}_5.
Phosphoryl bromidePOBr3\text{POBr}_3Used in organic synthesis; less reactive than PBr5\text{PBr}_5.
Phosphorus heptabromide[PBr4]+[Br3][\text{PBr}_4]^+[\text{Br}_3]^-Formed under specific conditions; more complex structure.

Uniqueness of Phosphorus Pentabromide

Phosphorus pentabromide's unique property lies in its high reactivity and ability to act as a strong brominating agent compared to other phosphorus halides. Its tendency to hydrolyze rapidly makes it particularly noteworthy among similar compounds .

Crystallographic Analysis

Ionic vs. Molecular Solid-State Configurations

Phosphorus pentabromide exhibits a distinctive ionic solid-state structure that differs fundamentally from its molecular vapor phase configuration [1] [2] [3]. In the crystalline state, phosphorus pentabromide adopts the formulation [PBr₄]⁺Br⁻, representing a complete departure from the molecular PBr₅ formula suggested by its stoichiometry [2] [3]. This ionic configuration consists of discrete tetrabromophosphonium cations ([PBr₄]⁺) and bromide anions (Br⁻), which are held together by electrostatic forces within the crystal lattice [1] [2].

The tetrabromophosphonium cation exhibits regular tetrahedral geometry, with the central phosphorus atom coordinated to four bromine atoms in a symmetrical arrangement [1] [4]. The average phosphorus-bromine bond length within the cation is 2.15 Å, which is consistent with covalent bonding character between the phosphorus center and the four directly bonded bromine atoms [1] [5]. The tetrahedral bond angles approximate the ideal value of 109.5°, confirming the regular geometry of the cation [4] [6].

The ionic nature of the solid-state structure is particularly evident when contrasted with the vapor phase behavior of phosphorus pentabromide. Upon heating above 100°C, the compound undergoes complete dissociation according to the equation: PBr₅ → PBr₃ + Br₂ [3] [7]. This thermal decomposition demonstrates that the pentabromide structure is thermodynamically unstable in the gas phase, where the compound exists as separate phosphorus tribromide and bromine molecules rather than as discrete PBr₅ entities [3].

The complete ionization observed in the solid state results from the stabilization provided by the crystal lattice energy, which compensates for the energy required to form the ionic species [2] [3]. The bromide anions occupy specific crystallographic positions within the orthorhombic unit cell, maintaining charge neutrality with the tetrabromophosphonium cations [1] [2].

Comparative Analysis with PCl₅ and PBr₃ Structures

The structural behavior of phosphorus pentabromide provides an illuminating contrast when compared to phosphorus pentachloride (PCl₅) and phosphorus tribromide (PBr₃), revealing important trends in phosphorus halide chemistry [8] [9] [10]. While phosphorus pentabromide adopts an orthorhombic crystal system with space group Pbcm, phosphorus pentachloride crystallizes in a tetragonal system with fundamentally different ionic arrangements [8] [9].

In the solid state, phosphorus pentachloride exhibits the ionic formulation [PCl₄]⁺[PCl₆]⁻, featuring both tetrahedral tetrachlorophosphonium cations and octahedral hexachlorophosphate anions [8] [9]. This structural arrangement differs markedly from phosphorus pentabromide, which contains only tetrahedral cations paired with simple halide anions [1] [2]. The phosphorus-chlorine bond lengths in PCl₅ are 2.01 Å in the tetrahedral cation and 2.12 Å in the octahedral anion, both shorter than the 2.15 Å P-Br distance observed in PBr₅ [8] [9] [5].

The contrasting ionic structures reflect the different sizes and polarizabilities of chloride and bromide ions. The larger bromide ions cannot readily accommodate the formation of octahedral [PBr₆]⁻ anions due to increased steric repulsion and reduced lattice stabilization energy [2]. Consequently, phosphorus pentabromide adopts the simpler [PBr₄]⁺Br⁻ arrangement, where the fifth bromine exists as a discrete anion rather than as part of a complex phosphorus-containing species [1] [2].

In the gas phase, both phosphorus pentachloride and phosphorus pentabromide adopt trigonal bipyramidal molecular geometries, though phosphorus pentabromide readily dissociates into PBr₃ and Br₂ under normal conditions [8] [11] [3]. The phosphorus pentachloride molecule maintains its integrity in the vapor phase with P-Cl bond lengths of 2.02 Å for equatorial bonds and 2.14 Å for axial bonds [8] [11].

Phosphorus tribromide provides another useful comparison point, crystallizing with a pyramidal molecular structure featuring a coordination number of three around the phosphorus center [10]. The P-Br bond length in PBr₃ is 2.22 Å, which is longer than the bonds observed in the [PBr₄]⁺ cation, reflecting the different oxidation states and coordination environments of phosphorus in these compounds [10] [5].

Spectroscopic Identification

Raman Spectral Signatures

Raman spectroscopy provides definitive identification of phosphorus pentabromide through characteristic vibrational signatures that reflect its ionic solid-state structure [12] [13]. The Raman spectrum of solid phosphorus pentabromide exhibits distinct bands corresponding to the tetrahedral [PBr₄]⁺ cation and the discrete Br⁻ anion, confirming the ionic nature of the compound [12].

The tetrahedral [PBr₄]⁺ cation generates four fundamental vibrational modes according to tetrahedral point group symmetry: the totally symmetric A₁ stretching mode, the doubly degenerate E bending mode, and two triply degenerate F₂ modes consisting of one stretching and one bending component [12] [13]. The A₁ stretching vibration typically appears as the most intense band in the Raman spectrum due to its high polarizability and symmetric nature [13].

Site symmetry splitting and factor group splitting effects are observed in the solid-state Raman spectrum, arising from the specific crystallographic environment within the orthorhombic Pbcm space group [12]. These splitting patterns provide valuable information about the local symmetry of the [PBr₄]⁺ cations within the crystal lattice and can be used to distinguish phosphorus pentabromide from other phosphorus-bromine compounds [12].

The Raman spectroscopic data for phosphorus pentabromide has been systematically compared with related compounds including phosphorus heptabromide and cesium tribromide, revealing distinctive spectral features that enable unambiguous identification [12]. The spectral assignments are explained in terms of site symmetry considerations and factor group analysis, providing a comprehensive understanding of the vibrational behavior of the ionic species [12].

X-Ray Diffraction Patterns

X-ray diffraction analysis serves as the primary method for definitive structural characterization of phosphorus pentabromide, providing precise determination of unit cell parameters, space group symmetry, and atomic positions [1] [14] [15]. The powder diffraction pattern of phosphorus pentabromide exhibits characteristic reflections consistent with the orthorhombic Pbcm space group, enabling reliable phase identification and purity assessment [14] [15].

The single-crystal X-ray diffraction study by Gabes and Olie established the fundamental crystallographic parameters of phosphorus pentabromide, including unit cell dimensions of a = 5.663 ± 0.003 Å, b = 17.031 ± 0.005 Å, and c = 8.247 ± 0.005 Å [1] [5]. The refinement of the crystal structure from 607 reflections confirmed the ionic nature of the compound and provided precise atomic coordinates for all constituent atoms [1].

The X-ray diffraction data reveal systematic absences characteristic of the Pbcm space group, with reflections subject to the extinction conditions: h0l (h + l = 2n), 0k0 (k = 2n), and 00l (l = 2n) [16] [17]. These systematic absences provide definitive confirmation of the space group assignment and enable accurate structure determination [17].

Calculated powder diffraction patterns based on the refined crystal structure parameters show excellent agreement with experimental observations, validating the structural model [17]. The diffraction pattern exhibits well-resolved peaks that can be indexed according to the orthorhombic unit cell, with the most intense reflections corresponding to low-index crystallographic planes [18] [19].

The X-ray diffraction technique has proven particularly valuable for distinguishing phosphorus pentabromide from related compounds and for monitoring phase purity in synthetic samples [14] [15]. The unique diffraction signature of the orthorhombic Pbcm structure provides unambiguous identification even in the presence of minor impurities or decomposition products [15].

ParameterValueReference
Chemical FormulaPBr₅ [1] [16]
Crystal SystemOrthorhombic [1] [2] [16]
Space GroupPbcm [1] [16] [17]
Space Group Number57 [17]
Unit Cell Parameter a (Å)5.663 ± 0.003 [1] [5]
Unit Cell Parameter b (Å)17.031 ± 0.005 [1] [5]
Unit Cell Parameter c (Å)8.247 ± 0.005 [1] [5]
Unit Cell Volume (ų)787.8 [16] [17]
Density (calculated) (g/cm³)3.12 [17]
Z (formula units per unit cell)4 [2] [16]
Temperature (K)Room Temperature [1]
X-ray Wavelength (Å)Mo Kα (0.71073) [1]
Refinement MethodLeast-squares [1]
Number of Reflections607 [1]
AspectPhosphorus PentabromideReference
Solid State StructureIonic [1] [2] [3]
Cation[PBr₄]⁺ [1] [2] [3]
AnionBr⁻ [1] [2] [3]
Cation GeometryTetrahedral [1] [4]
Coordination Number (P)4 [1] [5]
Average P-Br Bond Length (Å)2.15 [1] [5]
Bond Angles in Cation109.5° [4] [6]
Ionic CharacterComplete ionization [2] [3]
Vapor Phase StructurePBr₃ + Br₂ [3]
Thermal Decomposition>100°C → PBr₃ + Br₂ [3] [7]
CompoundCrystal SystemStructure TypeP-X Bond Length (Å)Coordination GeometryReference
PCl₅ (solid)Tetragonal[PCl₄]⁺[PCl₆]⁻2.01 (PCl₄⁺), 2.12 (PCl₆⁻)Tetrahedral + Octahedral [8] [9]
PCl₅ (gas)N/A (molecular)Trigonal bipyramidal2.02 (eq), 2.14 (ax)Trigonal bipyramidal [8] [11]
PBr₅ (solid)Orthorhombic[PBr₄]⁺Br⁻2.15Tetrahedral [1] [5]
PBr₅ (vapor)N/A (dissociated)PBr₃ + Br₂N/AN/A [3]
PBr₃ (solid)N/APyramidal2.22Pyramidal [10]
TechniqueKey FeaturesDiagnostic InformationApplicationsReference
Raman SpectroscopyTetrahedral PBr₄⁺ vibrations, Br⁻ modesSite symmetry and factor group splittingPhase identification and purity [12] [13]
X-ray DiffractionOrthorhombic Pbcm reflectionsUnit cell parameters and space groupCrystal structure confirmation [1] [14] [15]
Infrared SpectroscopyP-Br stretching modesVibrational assignmentsMolecular identification [20] [21]
Single Crystal XRDComplete structure determinationAtomic positions and bond distancesPrecise structural parameters [1] [16] [5]

Valence Shell Electron Pair Repulsion Model

The Valence Shell Electron Pair Repulsion theory provides a fundamental framework for understanding the molecular geometry of phosphorus pentabromide [1] [2]. In the gas phase, phosphorus pentabromide adopts a trigonal bipyramidal geometry with five electron pairs surrounding the central phosphorus atom [3] [4]. The phosphorus atom, with its ground state electronic configuration of [Ne] 3s² 3p³, undergoes electron promotion to achieve the excited state configuration [Ne] 3s¹ 3p³ 3d¹, enabling the formation of five bonds with bromine atoms [4].

The VSEPR model predicts that the five electron pairs arrange themselves to minimize electron-electron repulsion, resulting in a trigonal bipyramidal structure where three bromine atoms occupy equatorial positions separated by 120° bond angles, while two bromine atoms occupy axial positions with 90° bond angles relative to the equatorial plane [3] [4]. This arrangement represents the geometry that maximizes the distance between electron pairs and minimizes electrostatic repulsion.

The steric number of five for phosphorus pentabromide directly corresponds to the trigonal bipyramidal geometry predicted by VSEPR theory [5] [3]. The total valence electron count of 40 electrons (5 from phosphorus and 35 from five bromine atoms) is distributed to form five sigma bonds between phosphorus and bromine atoms, with each bromine atom contributing one electron to form the P-Br bonds [6] [7].

However, the VSEPR model has limitations in explaining the experimentally observed bond length differences between axial and equatorial positions. While VSEPR correctly predicts the overall geometry, it does not account for the fact that apical bonds are consistently longer than equatorial bonds, a phenomenon that requires more sophisticated bonding theories to explain [5] [8].

Hypervalency in Pentacoordinate Phosphorus Systems

Phosphorus pentabromide exemplifies hypervalent bonding, where the central phosphorus atom formally exceeds the octet rule by accommodating ten electrons in its valence shell [9] [10]. This hypervalent state is characterized by the phosphorus atom forming five bonds, which places it in the 10-P-5 category according to the N-X-L nomenclature system, where N represents the number of valence electrons (10), X is the central atom (phosphorus), and L indicates the number of ligands (5) [9] [10].

The hypervalent nature of phosphorus pentabromide manifests in several distinctive features. The compound exhibits a trigonal bipyramidal geometry in the gas phase, with the phosphorus atom at the center of the bipyramid [8]. This geometry is stabilized by the presence of electronegative bromine atoms, which help accommodate the excess electron density around the phosphorus center [8] [10].

The bonding in hypervalent phosphorus compounds like phosphorus pentabromide involves a combination of traditional two-center two-electron bonds and more complex multi-center bonding arrangements [11]. The axial positions in the trigonal bipyramidal structure are occupied by bromine atoms that participate in three-center four-electron bonding, while the equatorial positions involve more conventional sigma bonding [11] [12].

Hypervalent phosphorus compounds demonstrate unique electronic properties, including distinctive Nuclear Magnetic Resonance chemical shifts typically observed in the region of 0 to -100 ppm for ³¹P NMR spectroscopy [11]. These chemical shifts reflect the altered electronic environment around the phosphorus nucleus due to the hypervalent bonding situation.

The stability of hypervalent phosphorus pentabromide is influenced by several factors, including the electronegativity of the bromine substituents, the size of the ligands, and the overall electronic structure of the molecule [13]. The compound's tendency to decompose into phosphorus tribromide and bromine at elevated temperatures (above 100°C) demonstrates the inherent instability associated with hypervalent bonding [14] [15].

Molecular Orbital Theory Interpretation

The molecular orbital theory provides the most comprehensive understanding of bonding in phosphorus pentabromide, particularly explaining the observed bond length differences and the nature of hypervalent bonding [16] [12]. In the molecular orbital framework, the bonding in phosphorus pentabromide is best described using a combination of two-center two-electron bonds for the equatorial positions and three-center four-electron bonds for the axial positions [17] [12].

The three-center four-electron (3c-4e) bonding model is fundamental to understanding the axial bonding in phosphorus pentabromide [17] [18]. This bonding scheme involves the interaction of three atomic orbitals: one p orbital from the central phosphorus atom and one orbital from each of the two axial bromine atoms, arranged in a linear configuration [17] [18]. The three atomic orbitals combine to form three molecular orbitals: one bonding orbital, one non-bonding orbital, and one antibonding orbital [17].

In the 3c-4e bond, four electrons occupy the bonding and non-bonding molecular orbitals, while the antibonding orbital remains empty [17] [18]. This electron configuration results in a net bond order of 0.5 for each P-Br axial bond, explaining why these bonds are longer and weaker than the equatorial bonds [18]. The bonding molecular orbital shows electron density concentrated between all three atoms, while the non-bonding orbital has electron density primarily localized on the terminal bromine atoms [17].

The equatorial bonding in phosphorus pentabromide involves traditional two-center two-electron sigma bonds formed through sp² hybridization of the phosphorus atom [12]. These bonds are stronger and shorter than the axial bonds because they involve direct overlap between hybrid orbitals on phosphorus and atomic orbitals on bromine atoms [12]. The equatorial bonds utilize the s orbital and two p orbitals of phosphorus, while the third p orbital participates in the axial 3c-4e bonding arrangement [12].

The molecular orbital description successfully explains the experimentally observed bond length differences, with axial P-Br bonds being approximately 0.05-0.10 Å longer than equatorial P-Br bonds [19] [20]. This difference arises from the reduced bond order in the 3c-4e axial bonds compared to the full bond order in the equatorial 2c-2e bonds [18].

The role of d orbitals in phosphorus pentabromide bonding remains a subject of ongoing research and debate [21] [16]. While traditional valence bond theory invokes d orbital participation through sp³d hybridization, modern molecular orbital calculations suggest that d orbital contributions are minimal [16]. The stability of hypervalent phosphorus compounds can be adequately explained through the 3c-4e bonding model without requiring significant d orbital participation [18].

Advanced computational studies using density functional theory and ab initio methods have provided detailed insights into the electronic structure of phosphorus pentabromide [22] [23]. These calculations reveal that the pentacoordinate phosphorus compounds are held together primarily by dative bonds, with the geometry and stability depending on inductive effects from the bromine substituents [22] [23].

The molecular orbital theory also explains the phase-dependent structural changes observed in phosphorus pentabromide. In the solid state, the compound adopts an ionic structure with discrete tetrahedral [PBr₄]⁺ cations and bromide anions, representing a fundamentally different bonding paradigm from the covalent hypervalent structure observed in the gas phase [19] [20]. This structural transformation reflects the energy balance between covalent hypervalent bonding and ionic interactions in different phases.

Physical Description

Phosphorus pentabromide appears as a yellow crystalline solid that is shipped in sealed containers. Strongly irritating to skin and eyes. Used to make other chemicals.

XLogP3

4.7

UNII

3D9WIS0BQW

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

7789-69-7

Wikipedia

Phosphorus pentabromide

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Phosphorane, pentabromo-: ACTIVE

Dates

Last modified: 08-16-2023

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